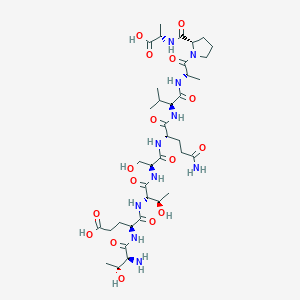
Bak BH3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bak BH3 is derived from the BH3 domain of Bak, can antagonize the function of Bcl-xL in cells.
Aplicaciones Científicas De Investigación
Bak BH3 in Apoptosis Initiation and Regulation
Bak BH3, a critical component of the Bcl-2 family, plays a significant role in apoptosis. Moldoveanu et al. (2013) highlighted the activation of Bak through its interaction with BID BH3, emphasizing the 'hit-and-run' mechanism of BID dissociation allowing Bak oligomerization. This process is central to mitochondrial outer-membrane permeabilization (MOMP) and apoptosis initiation (Moldoveanu et al., 2013). Dewson et al. (2008) further detailed this interaction, indicating that the exposure of Bak’s BH3 domain and subsequent homodimerization through BH3:groove interactions are critical steps in its apoptotic function (Dewson et al., 2008).
Structural Insights and Activation Mechanisms
Brouwer et al. (2017) presented crystal structures of an activator BH3 peptide bound to Bak, providing insights into its structure-based design and how BH3 derivatives can inhibit Bak activation, revealing the nuanced regulation of Bak’s proapoptotic activity (Brouwer et al., 2017). Uo et al. (2005) explored the expression of N-Bak, a BH3 domain-only Bak isoform in neurons, and its role in neuronal apoptosis, indicating a distinct tissue-specific expression and function of Bak variants (Uo et al., 2005).
Therapeutic Implications and Disease Connections
The study by Park et al. (2021) on small molecule Bak activators for lung cancer therapy highlights the therapeutic potential of targeting Bak BH3 domains in cancer treatment. They demonstrated how these small molecules can bind to the BH3 domain of Bak, promoting its proapoptotic function and offering new avenues for lung cancer treatment (Park et al., 2021). The research by Ghiotto et al. (2009) further underlines the crucial role of BH3-only proteins, including Bak, in cell death regulation and their potential in disease therapy, particularly in cancer and neurodegenerative conditions (Ghiotto et al., 2009).
Propiedades
Fórmula molecular |
C₇₂H₁₂₅N₂₅O₂₄ |
|---|---|
Peso molecular |
1724.90 |
Secuencia |
One Letter Code: GQVGRQLAIIGDDINR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




